BenchChemオンラインストアへようこそ!

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Indole-imidazolidine hybrid linker topology NaV 1.7 ion channel

Procure this CAS 2034554-56-6 compound for its patent-free, fully synthetic indole–imidazolidine hybrid scaffold. Its β-hydroxyethylamine linker and 2-oxoimidazolidine-1-carboxamide terminus enable bidentate hinge-region recognition for kinase screening, unlike rigid hydantoin analogs. Use as a matched-pair N1-methylindole benchmark in metabolic stability assays. Caution: Avoid vendor synonyms erroneously conflating this with NK-1 antagonist L-732,138 (CAS 148451-96-1). Verify identity by LC-MS (MW 302.33) and ¹H NMR (N1-methyl singlet at δ ~3.7–3.8 ppm) upon receipt.

Molecular Formula C15H18N4O3
Molecular Weight 302.334
CAS No. 2034554-56-6
Cat. No. B2402067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
CAS2034554-56-6
Molecular FormulaC15H18N4O3
Molecular Weight302.334
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(CNC(=O)N3CCNC3=O)O
InChIInChI=1S/C15H18N4O3/c1-18-9-11(10-4-2-3-5-12(10)18)13(20)8-17-15(22)19-7-6-16-14(19)21/h2-5,9,13,20H,6-8H2,1H3,(H,16,21)(H,17,22)
InChIKeyMXCMRGVTSSAMQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034554-56-6): Core Structural Identity and Procurement Baseline


N-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034554-56-6, molecular formula C₁₅H₁₈N₄O₃, MW 302.33 g/mol) is a fully synthetic small molecule that fuses an N1-methylindole pharmacophore, a central β-hydroxyethylamine linker, and a terminal 2-oxoimidazolidine-1-carboxamide (cyclic urea) moiety into a single, patent-free hybrid scaffold . The compound belongs to the emerging class of indole–imidazolidine conjugates—a structural space whose members have demonstrated anti-inflammatory, antinociceptive, and ion-channel modulatory properties [1]. Critically, this specific CAS entry is distinct from the neurokinin-1 (NK-1) antagonist L-732,138 (CAS 148451-96-1), despite erroneous vendor synonym assignments on certain listing pages [2]. At the time of this analysis, the compound has no published primary bioactivity data in peer-reviewed literature; its differentiation is therefore built on structural-comparative and class-level inference grounded in the closest publicly characterized analogs.

Why Indole-Imidazolidine Analogs Cannot Be Freely Substituted for N-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide in Research Procurement


The indole–imidazolidine chemical space is exceptionally sensitive to three structural variables that preclude casual analog substitution. First, the N1-methylation state of the indole ring controls both steric accessibility and hydrogen-bond donor/acceptor balance at the receptor interface; unmethylated indole analogs exhibit fundamentally different binding thermodynamics [1]. Second, the β-hydroxyethylamine linker present in the target compound introduces a stereogenic sp³-hybridized carbon bearing a hydrogen-bond-donating hydroxyl group—a pharmacophoric feature absent in directly linked indole-imidazolidinediones such as 5-(1-methyl-1H-indol-3-yl)imidazolidine-2,4-dione (CAS 95187-56-7), which instead employs a fused, rigid spiro-like connectivity [2]. Third, the 2-oxoimidazolidine-1-carboxamide terminal group (a cyclic urea carboxamide) offers a fundamentally different hydrogen-bonding surface and conformational flexibility compared to the imidazolidine-2,4-dione (hydantoin) terminus prevalent in many comparator series. These three structural determinants—N1-methylation, linker topology, and terminal heterocycle identity—jointly define the pharmacological target landscape accessible to this compound and make simple analog substitution highly likely to yield non-overlapping activity profiles [3].

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide vs. Closest Analogs


Scaffold Architecture Differentiation: β-Hydroxyethylamine Linker vs. Fused Indole-Imidazolidinedione Connectivity

The target compound incorporates a flexible β-hydroxyethylamine linker that separates the indole and imidazolidine pharmacophores by a four-bond tether bearing a chiral hydroxyl group, whereas the closest structurally characterized analog—5-(1-methyl-1H-indol-3-yl)imidazolidine-2,4-dione—adopts a rigid, directly fused spiro-type connectivity. This topological difference is not cosmetic: the fused analog engages the human partially inactivated NaV 1.7 channel with an IC₅₀ of 240 nM, while the target compound—due to its extended, flexible linker—is predicted to access a distinct conformational space and present the terminal 2-oxoimidazolidine carboxamide at a different distance and angular orientation relative to the indole binding pocket [1]. In the broader indole-imidazolidine class, linker flexibility has been empirically correlated with differential peripheral vs. central anti-nociceptive selectivity, with conformationally unrestricted analogs showing superior peripheral analgesic activity at 10 mg/kg compared to indomethacin in rodent models [2].

Indole-imidazolidine hybrid linker topology NaV 1.7 ion channel scaffold hopping

Terminal Heterocycle Differentiation: 2-Oxoimidazolidine-1-Carboxamide vs. Imidazolidine-2,4-Dione (Hydantoin) Terminus

The target compound terminates in a 2-oxoimidazolidine-1-carboxamide group—a cyclic urea carboxamide that presents a distinctive hydrogen-bond donor/acceptor pharmacophore: one endocyclic urea carbonyl (H-bond acceptor), one exocyclic carboxamide (H-bond donor + acceptor), and one endocyclic NH (H-bond donor). In contrast, the indole-imidazolidinedione comparator terminates in a hydantoin (imidazolidine-2,4-dione) ring with two endocyclic carbonyls and no exocyclic carboxamide. This difference has tangible pharmacological consequences: 2-oxoimidazolidine-1-carboxamide-containing compounds have demonstrated engagement of the high-affinity nerve growth factor receptor (TrkA) in BindingDB, while structurally analogous hydantoin-containing indole compounds show preferential activity at voltage-gated sodium channels (NaV 1.7) [1]. The exocyclic carboxamide in the target compound provides an additional vector for target hydrogen-bonding that is structurally precluded in the hydantoin series . Furthermore, the 2-oxoimidazolidine carboxamide scaffold has been independently validated in c-Met kinase inhibitors (e.g., IC₅₀ = 21 nM for N-(4-(2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)-3-fluorophenyl)-3-(2-fluorophenyl)-2-oxoimidazolidine-1-carboxamide), confirming that this terminal group is compatible with potent enzymatic target engagement when properly substituted [2].

Cyclic urea hydantoin hydrogen-bond donor/acceptor kinase inhibitor metabolic stability

Indole N1-Methylation as a Selectivity Determinant: Class-Level Differentiation from Unmethylated Indole Carboxamides

The target compound bears an N1-methyl substituent on its indole ring, a modification that distinguishes it from unmethylated indole-3-carboxamide analogs and has well-characterized consequences for both target selectivity and ADME profile. In the broader indole carboxamide class, N1-methylation abolishes the indole NH hydrogen-bond donor capacity (reducing total H-bond donors from 3 to 2 relative to NH-indole analogs), which has been shown to reduce off-target binding at serum albumin and to decrease CYP450 3A4-mediated oxidative metabolism [1]. Specifically, BindingDB data for N-methylindole-containing carboxamide compounds reveal IC₅₀ values against CYP3A4 ranging from 233 nM to 5.5 μM in human liver microsome assays, establishing that N1-methylated indole carboxamides are moderate CYP3A4 ligands—a property that can be advantageous or disadvantageous depending on the therapeutic context but that must be considered during lead optimization [2]. In contrast, unmethylated indole NH-containing carboxamides are known substrates for glucuronidation and sulfation at the indole nitrogen, introducing metabolic clearance routes absent in the N1-methylated series. Furthermore, N1-methylation shifts the indole electronic distribution, increasing π-electron density at C3 and modulating the binding affinity at serotonin receptor subtypes—a factor relevant to CNS-penetrant vs. peripherally restricted candidate selection [3].

N-methylindole CYP inhibition 5-HT receptor metabolic stability off-target liability

Name Collision Advisory: Definitive Differentiation from L-732,138 (NK-1 Antagonist, CAS 148451-96-1)

A critical procurement risk exists: certain vendor product pages incorrectly list N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide as 'also known as L-732,138' . This synonym assignment is chemically erroneous. Authentic L-732,138 (CAS 148451-96-1, MW 472.39 g/mol) is N-acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester—a well-characterized, potent, and selective competitive neurokinin-1 (NK-1) receptor antagonist with an IC₅₀ of 2.3 ± 0.7 nM at the cloned human NK-1 receptor expressed in CHO cells [1]. L-732,138 demonstrates >200-fold selectivity for human NK-1 over rat NK-1 and >1,000-fold selectivity over human NK-2 and NK-3 receptors . The target compound (CAS 2034554-56-6) shares neither the molecular formula, molecular weight, SMILES, InChI key, nor pharmacological target of authentic L-732,138. The two compounds differ in every measurable chemical identity parameter—molecular weight (302.33 vs. 472.39), molecular formula (C₁₅H₁₈N₄O₃ vs. C₂₇H₂₀F₆N₂O₃), and pharmacophore class (cyclic urea carboxamide vs. N-acyl tryptophan benzyl ester). Any procurement request for L-732,138 that results in delivery of CAS 2034554-56-6 would constitute a material chemical identity error.

L-732,138 NK-1 antagonist CAS disambiguation chemical identity procurement error prevention

Predicted Physicochemical and Drug-Likeness Differentiation from Closest Structural Analogs

Computational profiling of the target compound against its closest analogs reveals a differentiated physicochemical signature relevant to lead selection. The target compound (MW 302.33, TPSA ~82 Ų, clogP ~1.0–1.5, HBD = 2, HBA = 3) sits comfortably within all Lipinski Rule-of-Five parameters and also satisfies the more stringent Rule-of-Three criteria for fragment-based lead discovery, indicating suitability for downstream optimization with room for molecular weight growth . By contrast, the comparator 5-(1-methyl-1H-indol-3-yl)imidazolidine-2,4-dione (MW 229.23, TPSA ~61 Ų, clogP ~0.8, HBD = 2, HBA = 2) is significantly smaller and less polar, occupying a narrower physicochemical space. TASIN-1 (MW 365.25, TPSA ~55 Ų, clogP ~3.5, HBD = 0, HBA = 2) is more lipophilic and lacks hydrogen-bond donor capacity entirely—a profile suited for intracellular sterol isomerase targets but poorly suited for targets requiring polar interactions at the protein surface . The target compound's intermediate polarity (TPSA ~82 Ų) and balanced HBD/HBA profile make it uniquely positioned among these analogs for targets at the protein–solvent interface, such as kinase hinge regions or extracellular receptor domains, where both hydrophobic indole-driven binding and polar carboxamide-driven hydrogen bonding are required [1].

Drug-likeness Lipinski parameters TPSA logP lead-likeness fragment-based design

Recommended Application Scenarios for N-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide in Academic and Industrial Research


Scaffold-Hopping Library Design Targeting Kinase Hinge Regions or Extracellular Protein–Protein Interfaces

The target compound's balanced physicochemical profile (TPSA ~82 Ų, HBD 2, HBA 3) and unique 2-oxoimidazolidine-1-carboxamide pharmacophore—validated in c-Met kinase engagement at IC₅₀ = 21 nM for structurally related analogs [1]—make it an ideal core scaffold for diversity-oriented synthesis libraries aimed at kinase hinge-binding or extracellular receptor domain targets. Unlike TASIN-1 (HBD = 0, TPSA ~55 Ų), the target compound can form the bidentate or tridentate hydrogen-bonding networks required for hinge-region recognition, while maintaining rule-of-three compliance for fragment-based optimization . Recommended procurement quantity: 50–100 mg for initial library construction with 24–48 parallel derivatives.

Ion Channel Screening Cascades Requiring Flexible Indole-Imidazolidine Linker Topology

For NaV and CaV ion channel screening programs where linker flexibility has been empirically correlated with subtype selectivity, the target compound's β-hydroxyethylamine tether provides a conformational flexibility advantage over rigid fused analogs such as 5-(1-methyl-1H-indol-3-yl)imidazolidine-2,4-dione (IC₅₀ = 240 nM at NaV 1.7) [2]. The hydroxyl group on the linker enables additional hydrogen-bonding interactions with channel pore-lining residues that are inaccessible to the spiro-fused comparator series. Use as a privileged scaffold for focused NaV 1.7/1.8 counter-screening panels, where linker-dependent selectivity is being evaluated.

Metabolic Stability Benchmarking: N1-Methylindole vs. Unmethylated Indole Carboxamide Reference

The N1-methyl substitution on the indole ring makes this compound a valuable reference standard for systematic metabolic stability comparisons against unmethylated indole carboxamide analogs. With N-methylindole carboxamides showing CYP3A4 IC₅₀ values ranging from 233 nM to 5.5 μM in human liver microsome assays [3], the target compound serves as a defined N1-methylated benchmark for head-to-head intrinsic clearance studies in hepatocyte or microsome assays. Recommended application: use as a matched-pair control compound in ADME panels where the effect of indole N1-substitution on Phase I vs. Phase II metabolism is the primary experimental variable.

Procurement Quality Control: CAS-Disambiguated Reference Standard for Vendor Synonym Verification

Given the documented vendor synonym error conflating this compound with L-732,138 (CAS 148451-96-1, NK-1 antagonist IC₅₀ = 2.3 nM) [4], procurement of a small quantity (10–25 mg) as an analytical reference standard is recommended for any research group or industrial laboratory that sources indole-imidazolidine compounds from multiple vendors. Upon receipt, verify identity by: (1) LC-MS confirmation of MW 302.33 ± 0.5 Da; (2) ¹H NMR inspection for the characteristic N1-methyl singlet (δ ~3.7–3.8 ppm) and β-hydroxyethyl methine proton (δ ~4.8–5.0 ppm); (3) HPLC purity assessment at 254 nm with reporting threshold ≥95%. Cross-reference the InChI Key (MXCMRGVTSSAMQR-UHFFFAOYSA-N) against the vendor Certificate of Analysis before use in any biological assay [1].

Quote Request

Request a Quote for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.